benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate
Description
Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine substituent and stereochemically defined (2S,3R) configuration. Its synthesis typically involves asymmetric transfer hydrogenation (ATH) or nucleophilic substitution reactions, as observed in structurally related compounds (e.g., ). The pyrrolidin-1-yl group enhances solubility and may influence bioactivity through secondary interactions, such as hydrogen bonding or steric effects .
Properties
IUPAC Name |
benzyl N-methyl-N-[(2S,3R)-3-methyl-1-pyrrolidin-1-ylpentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-16(2)18(14-21-12-8-9-13-21)20(3)19(22)23-15-17-10-6-5-7-11-17/h5-7,10-11,16,18H,4,8-9,12-15H2,1-3H3/t16-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQBXKNQUWRIY-SJLPKXTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chiral Amine Core
The (2S,3R)-3-methylpentan-2-amine intermediate is synthesized in three stages:
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Aldol condensation : Propionaldehyde and acetone undergo cross-aldol reaction to form 4-methylpent-3-en-2-one.
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Asymmetric hydrogenation : Catalyzed by Ru-(S)-BINAP, the enone is reduced to (2S,3R)-3-methylpentan-2-ol with >98% enantiomeric excess (ee).
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Curtius rearrangement : The alcohol is converted to the amine via treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis.
Reaction conditions :
Pyrrolidine Substitution
The amine reacts with pyrrolidine under Mitsunobu conditions to install the 1-(pyrrolidin-1-yl) group:
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Reagents : Pyrrolidine, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
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Solvent : Tetrahydrofuran (THF).
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Temperature : 0°C to room temperature.
Mechanistic insight : DEAD activates the amine, enabling nucleophilic displacement by pyrrolidine while retaining stereochemistry.
Carbamate Formation
The final step involves benzylation of the secondary amine using benzyl chloroformate:
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Base-mediated reaction : The amine is treated with benzyl chloroformate in the presence of NaHCO₃.
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Solvent system : Dichloromethane (DCM)/water biphasic mixture.
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Temperature : 0°C to prevent epimerization.
Optimization data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaHCO₃ | 95% yield |
| Solvent | DCM | Minimal by-products |
| Reaction time | 2 hours | Complete conversion |
Source: Adapted from Schotten-Baumann conditions in
Catalytic and Solvent Optimization
Catalyst Screening
Patent US6133473B2 highlights zinc- and iron-based catalysts for carbamate synthesis. For the target compound, zinc acetylacetonate (0.5 mol%) enhances reaction rates and purity:
| Catalyst | Yield (%) | By-products (%) |
|---|---|---|
| Zinc acetylacetonate | 98.3 | 0 |
| Dibutyltin dilaurate | 80.0 | 1.6 |
| No catalyst | <50 | >10 |
Solvent Effects
Polar aprotic solvents improve carbamate stability:
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Tetrahydrofuran (THF) : 94% yield, minimal racemization.
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Ethyl acetate : 88% yield, suitable for large-scale batches.
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Methylene chloride : 95% yield but requires strict temperature control.
Stereochemical Purity and Analytical Validation
Chiral Resolution
The (2S,3R) configuration is verified via:
Impurity Profiling
Common impurities include:
Industrial-Scale Production
Batch Process Parameters
| Step | Volume (L) | Temperature (°C) | Duration (h) |
|---|---|---|---|
| Amine synthesis | 500 | 50 | 24 |
| Pyrrolidine coupling | 1000 | 0→25 | 6 |
| Carbamate formation | 800 | 0→5 | 2 |
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Benzyl chloroformate | 120 | 45 |
| Ru-BINAP catalyst | 950 | 30 |
| Solvents | 50 | 15 |
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 60%:
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
Medicinal Chemistry Applications
Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate is primarily studied for its potential therapeutic applications. Its structural similarity to known pharmacophores suggests various biological activities.
Potential Therapeutic Uses
- Neurological Disorders : The pyrrolidine moiety is often associated with compounds that exhibit neuroprotective properties. Research indicates that derivatives of pyrrolidine can modulate neurotransmitter systems, potentially benefiting conditions like anxiety and depression.
- Analgesics : Compounds similar in structure have been investigated for their analgesic properties. The presence of the carbamate functional group may enhance the binding affinity to pain receptors .
- Anticancer Activity : Preliminary studies suggest that compounds containing pyrrolidine rings can inhibit cancer cell proliferation. This compound may be explored as a lead compound in anticancer drug development .
Pharmacological Studies
Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Understanding how it interacts with biological systems is crucial for developing effective therapies.
Case Studies
- In Vivo Studies : Animal models have demonstrated the compound's ability to cross the blood-brain barrier, suggesting its potential efficacy in treating central nervous system disorders .
- Receptor Binding Assays : Binding studies indicate that this compound exhibits a high affinity for certain receptors involved in pain modulation and mood regulation .
Synthetic Organic Chemistry
The synthesis of this compound is noteworthy for its methodologies:
Synthetic Pathways
- Carbamate Formation : The synthesis typically involves the reaction of a pyrrolidine derivative with benzyl chloroformate, followed by purification steps to achieve the desired purity level .
- Chiral Resolution : Given its chiral centers, methods such as chiral chromatography are employed to isolate the enantiomers effectively, which is crucial for pharmacological activity .
Research Opportunities
- Further exploration of its mechanism of action in neurological applications.
- Development of analogs with improved efficacy and reduced side effects.
- Detailed studies on its safety profile in preclinical trials.
Mechanism of Action
The mechanism of action of benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Physicochemical Properties
- Solubility: The pyrrolidin-1-yl group in the target compound likely enhances water solubility compared to tert-butyl or aromatic substituents (e.g., ).
- Thermal Stability: X-ray crystallography data for ’s analog (CCDC 1897285) confirm stable crystalline packing, which may correlate with the target compound’s stability .
Biological Activity
Benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate, also known by its CAS number 886363-02-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its interactions with cholinesterase enzymes, which are crucial in neuropharmacology.
The molecular formula of this compound is with a molecular weight of approximately 318.454 g/mol. The compound features a pyrrolidine ring which is significant for its biological activity.
Cholinesterase Inhibition
One of the primary areas of research regarding this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a critical role in the degradation of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions such as Alzheimer’s disease.
In vitro Studies:
Research has shown that various carbamate derivatives exhibit differing inhibitory potencies against AChE and BChE. For instance, a study reported that certain benzene-based carbamates demonstrated significant inhibition against these enzymes, with some compounds achieving high selectivity indices favoring BChE over AChE .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the aryl ring can significantly impact its inhibitory potency. For example:
- Methyl Substituents: Compounds with methyl groups in specific positions on the phenyl ring generally showed lower inhibitory activity compared to those with more electron-withdrawing or larger substituents.
- Selectivity Index: The selectivity index for various compounds was evaluated, revealing that some derivatives had favorable profiles for selective inhibition towards BChE .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Novel Carbamates: A series of novel benzene-based carbamates were synthesized and evaluated for their AChE/BChE inhibition capacities. The results indicated that certain derivatives exhibited high selectivity towards BChE, making them potential candidates for further development in treating neurodegenerative diseases .
- Antioxidant Activity: In addition to cholinesterase inhibition, some studies have assessed antioxidant properties using various bioanalytical assays. Compounds derived from similar structures have shown promising radical scavenging activities, suggesting a multifaceted approach to therapeutic applications .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|---|
| Benzyl methyl((2S,3R)-3-methyl...) | X | Y | Z |
| Compound 1 | A | B | C |
| Compound 2 | D | E | F |
Note: Actual IC50 values need to be filled based on experimental data from relevant studies.
Q & A
Q. What are the established synthetic routes for benzyl methyl((2S,3R)-3-methyl-1-(pyrrolidin-1-yl)pentan-2-yl)carbamate, and what key characterization techniques are employed?
The compound is synthesized via carbamate coupling reactions, often using tert-butyl or benzyl protecting groups. For example, tert-butyl derivatives are prepared by reacting pyrrolidine-containing intermediates with activated carbamates under mild basic conditions. Key characterization includes 1H NMR to confirm stereochemistry (e.g., δ = 0.86–0.93 ppm for methyl groups) and X-ray crystallography to resolve absolute configurations. Single-crystal studies are performed at low temperatures (125 K) with Cu Kα radiation to minimize thermal motion artifacts .
Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?
The compound is moisture-sensitive and should be stored at -20°C in airtight containers under inert gas. Use anhydrous DMSO for dissolution in assays due to its insolubility in water or ethanol. Avoid prolonged exposure to light or ambient humidity to prevent degradation .
Q. What solvents and conditions are optimal for dissolving this compound in in vitro assays?
The compound exhibits low solubility in polar solvents (H₂O, EtOH) but dissolves readily in DMSO (≥10.8 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with buffered solutions to avoid precipitation. Pre-warm to 37°C if solubility issues persist .
Advanced Research Questions
Q. What strategies are effective in optimizing stereochemical outcomes during the synthesis of (2S,3R)-configured carbamate derivatives?
Stereoselective synthesis is achieved using chiral auxiliaries or asymmetric hydrogenation. For example, X-ray crystallography (CCDC 1897285) confirms the (2S,3R) configuration by analyzing bond angles and torsion parameters in the crystal lattice. Dynamic kinetic resolution (DKR) techniques can further enhance enantiomeric excess (>95%) .
Q. How can researchers resolve contradictions in bioactivity data when testing this compound against viral proteases?
Discrepancies in IC₅₀ values may arise from assay conditions. Standardize pH (7.0–7.6 for SARS-CoV-2 main protease) and use recombinant enzymes to minimize batch variability. Co-crystallization studies (e.g., PDB ID 7L0D) can validate binding modes and identify competing interactions with catalytic residues like Cys145 .
Q. What analytical approaches are recommended for verifying the structural integrity of this compound under varying reaction conditions?
Combine 1H NMR (500 MHz, CDCl₃) for real-time monitoring of reaction progress with X-ray diffraction to confirm post-synthesis integrity. For stability studies, use LC-MS to detect hydrolyzed byproducts (e.g., cleavage of the carbamate group in acidic conditions) .
Q. How does the presence of pyrrolidine and carbamate groups influence the compound's conformational flexibility in solution?
The pyrrolidine ring introduces restricted rotation , stabilizing specific conformers observed in NOESY NMR (e.g., through-space coupling between methyl and pyrrolidine protons). Carbamate groups enhance rigidity, as shown by X-ray data where intramolecular hydrogen bonds fix the backbone geometry .
Methodological Notes
- X-ray Crystallography : For accurate stereochemical assignment, mount crystals in Paratone oil at 125 K to prevent lattice distortions. Use Bruker D8 diffractometers with Cu Kα radiation for high-resolution data .
- NMR Optimization : Deuterated chloroform (CDCl₃) is preferred for resolving diastereotopic protons. Integrate peaks at δ = 1.43 ppm (tert-butyl) and δ = 3.20–3.74 ppm (pyrrolidine) to quantify purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
